molecular formula C8H17Cl3N4 B3015754 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride CAS No. 1909319-41-0

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride

Cat. No.: B3015754
CAS No.: 1909319-41-0
M. Wt: 275.6
InChI Key: VTEGJAXNXDKKQT-UHFFFAOYSA-N
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Description

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride is a chemical compound with the molecular formula C8H15ClN4. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a pyrazole ring and a piperazine moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the use of pyrazole-4-carboxaldehyde and piperazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the trihydrochloride salt .

Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptor proteins, modulating their signaling functions and influencing cellular responses .

Comparison with Similar Compounds

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trihydrochloride salt, which enhances its solubility and stability in various applications .

Properties

IUPAC Name

1-(1H-pyrazol-4-ylmethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEGJAXNXDKKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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